molecular formula C16H12O3S B14484498 Ethanone, 1,1'-(2,7-phenoxathiindiyl)bis- CAS No. 67267-77-0

Ethanone, 1,1'-(2,7-phenoxathiindiyl)bis-

Cat. No.: B14484498
CAS No.: 67267-77-0
M. Wt: 284.3 g/mol
InChI Key: AMWXNFWJVRRJRR-UHFFFAOYSA-N
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Description

Ethanone, 1,1’-(2,7-phenoxathiindiyl)bis- is a complex organic compound with a unique structure that includes a phenoxathiin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1,1’-(2,7-phenoxathiindiyl)bis- typically involves the reaction of phenoxathiin with acetylating agents under controlled conditions. Common reagents used in the synthesis include acetic anhydride and acetyl chloride, often in the presence of a catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1,1’-(2,7-phenoxathiindiyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethanone, 1,1’-(2,7-phenoxathiindiyl)bis- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1,1’-(2,7-phenoxathiindiyl)bis- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1,1’-(1,3-phenylene)bis-: Similar structure but with a different arrangement of the phenyl groups.

    Ethanone, 1,1’-(1,4-phenylene)bis-: Another structural isomer with distinct properties.

Uniqueness

Ethanone, 1,1’-(2,7-phenoxathiindiyl)bis- is unique due to its phenoxathiin core, which imparts specific chemical and biological properties not found in its structural isomers. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

67267-77-0

Molecular Formula

C16H12O3S

Molecular Weight

284.3 g/mol

IUPAC Name

1-(8-acetylphenoxathiin-3-yl)ethanone

InChI

InChI=1S/C16H12O3S/c1-9(17)11-4-6-15-14(7-11)19-13-5-3-12(10(2)18)8-16(13)20-15/h3-8H,1-2H3

InChI Key

AMWXNFWJVRRJRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=C(O2)C=CC(=C3)C(=O)C

Origin of Product

United States

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